molecular formula C22H18N6O5 B2553047 ethyl 4-(2-{2-oxo-5-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-1-yl}acetamido)benzoate CAS No. 1396875-86-7

ethyl 4-(2-{2-oxo-5-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-1-yl}acetamido)benzoate

Cat. No.: B2553047
CAS No.: 1396875-86-7
M. Wt: 446.423
InChI Key: CWBPIRJMMWUHEB-UHFFFAOYSA-N
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Description

This compound is a hybrid heterocyclic molecule featuring a pyridinone core linked to a 1,2,4-oxadiazole ring substituted with pyrazine, further connected via an acetamido bridge to a benzoate ester group.

Properties

IUPAC Name

ethyl 4-[[2-[2-oxo-5-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-1-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N6O5/c1-2-32-22(31)14-3-6-16(7-4-14)25-18(29)13-28-12-15(5-8-19(28)30)21-26-20(27-33-21)17-11-23-9-10-24-17/h3-12H,2,13H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWBPIRJMMWUHEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(2-{2-oxo-5-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-1-yl}acetamido)benzoate typically involves multiple steps, including cyclization, condensation, and substitution reactions. The preparation often starts with the formation of the pyrazine and oxadiazole rings, followed by their integration into the dihydropyridine structure. Common reagents used in these reactions include acyl bromides, propargylamines, and various catalysts such as cesium carbonate in dimethyl sulfoxide (DMSO) .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-{2-oxo-5-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-1-yl}acetamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

Ethyl 4-(2-{2-oxo-5-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-1-yl}acetamido)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-(2-{2-oxo-5-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-1-yl}acetamido)benzoate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. This can lead to a range of biological effects, such as inhibition of microbial growth or reduction of inflammation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its combination of pyridinone, oxadiazole, and pyrazine moieties. Below is a detailed comparison with analogs (Table 1) and key findings:

Table 1: Structural and Functional Comparison

Compound Name / Class Key Structural Features Synthesis Method Reported Bioactivity Reference
Target Compound Pyridinone-oxadiazole-pyrazine with benzoate ester Multi-step cycloaddition/amide coupling Not yet reported (hypothesized kinase inhibition)
5-(Pyrimidin-5-yl)-1,2,4-oxadiazoles Oxadiazole-pyrimidine hybrids Three-component cycloaddition Anticancer, antimicrobial
Ethyl 2-((diethoxyphosphinothioyl)oxy)-5-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate Pyrazolo-pyrimidine with phosphorothioate ester Esterification and heterocyclic coupling Pesticide (insecticidal activity)
2-[4-(3-Pyridin-4-yl-[1,2,4]oxadiazol-5-ylmethoxy)piperidin-1-yl]pyrazine Oxadiazole-piperidine-pyrazine conjugate Nucleophilic substitution Neurological targets (e.g., NMDA receptor modulation)

Key Findings

Bioactivity Potential: The pyrazine-substituted oxadiazole in the target compound may enhance binding to ATP pockets in kinases, similar to pyrimidine-based oxadiazoles in anticancer agents . The benzoate ester group could improve solubility compared to non-esterified analogs, as seen in pesticide chemicals like pyrazophos .

Synthetic Challenges: The three-component cycloaddition used for oxadiazole-pyrimidine analogs (e.g., 5-(pyrimidin-5-yl)-1,2,4-oxadiazoles) is less feasible here due to steric hindrance from the pyridinone ring, necessitating stepwise synthesis .

Structural Advantages: The pyridinone core offers redox stability compared to dihydropyridines in neurological agents (e.g., piperidine-linked oxadiazoles in EP 1,808,168 B1) .

Biological Activity

Ethyl 4-(2-{2-oxo-5-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-1-yl}acetamido)benzoate is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing available research findings and case studies.

Chemical Structure and Properties

The compound is characterized by the following structural components:

  • Molecular Formula : C₁₈H₁₈N₄O₃
  • Molecular Weight : Approximately 342.36 g/mol
  • CAS Number : 1396673-52-1

The presence of the 1,2,4-oxadiazole and dihydropyridine moieties suggests a potential for diverse biological activities, including anticancer and antimicrobial properties.

Biological Activity Overview

Research indicates that compounds containing the 1,2,4-oxadiazole scaffold exhibit a wide range of biological activities:

  • Anticancer Activity :
    • Compounds with oxadiazole derivatives have shown significant cytotoxic effects against various cancer cell lines. For instance, derivatives demonstrated IC₅₀ values in the low micromolar range against human cervical (HeLa) and colon adenocarcinoma (CaCo-2) cells .
    • The combination of oxadiazole with other pharmacophores enhances its efficacy against multidrug-resistant cancer cells.
  • Antimicrobial Properties :
    • Ethyl 4-(2-{...}) has been noted for its antibacterial and antifungal activities. Studies have reported MIC values as low as 0.073 mg/ml against pathogens such as E. coli and S. aureus.
    • The incorporation of pyrazine rings has been linked to enhanced antimicrobial potency due to increased lipophilicity and membrane permeability.
  • Anti-inflammatory Effects :
    • Compounds similar to ethyl 4-(2-{...}) have been evaluated for their ability to inhibit cyclooxygenases (COX), which play a critical role in inflammation pathways .

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer potential of a related oxadiazole compound in vitro against several cancer cell lines. The results indicated that the compound exhibited selective cytotoxicity with an average IC₅₀ value of approximately 92.4 µM across a panel of eleven cancer types, including breast and lung cancers .

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial activity, ethyl 4-(2-{...}) was tested against common bacterial strains. The compound showed promising results with MIC values significantly lower than standard antibiotics, suggesting its potential as a lead compound in drug development for treating bacterial infections .

Data Table: Biological Activities Summary

Activity TypeAssessed CompoundIC₅₀/MIC ValuesReference
AnticancerEthyl 4-(2-{...})~92.4 µM
AntibacterialEthyl 4-(2-{...})0.073 mg/ml (E. coli)
Anti-inflammatoryVarious oxadiazole derivativesInhibition of COX

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